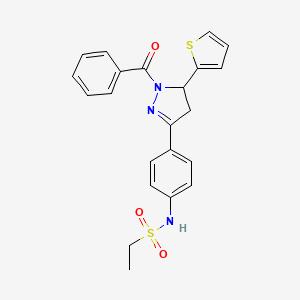

N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound that blends various functional groups, showcasing a complex structure which combines benzoyl, pyrazol, thiophene, phenyl, and ethanesulfonamide moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multistep organic synthesis:

Formation of the Pyrazole Ring: : Starting with the appropriate substituted hydrazine and an α,β-unsaturated ketone, the pyrazole ring is formed through a cyclization reaction.

Benzoylation: : The pyrazole intermediate is then benzoylated using benzoyl chloride and a base like triethylamine to form the benzoyl-pyrazole.

Thienyl Substitution: : Introduction of the thiophene ring can be achieved through a halogenation and subsequent substitution reaction.

Coupling with Phenyl Ring: : The intermediate is then coupled with a 4-substituted phenyl derivative, often using a Suzuki or Stille coupling method.

Ethanesulfonamide Introduction: : Finally, the ethanesulfonamide group is introduced via sulfonyl chloride and an amine coupling reaction.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale-up by using:

Efficient Catalysts: : Palladium or nickel catalysts for coupling reactions.

Green Chemistry Principles: : Solvent-free or aqueous reaction conditions wherever possible to reduce environmental impact.

High Yield Strategies: : Optimizing reaction conditions (temperature, pressure) to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

Oxidation: : Can undergo oxidation at the pyrazole ring or the thiophene group using reagents like m-chloroperbenzoic acid.

Reduction: : The benzoyl group can be selectively reduced to an alcohol using agents like lithium aluminum hydride.

Substitution: : Electrophilic substitution on the thiophene ring with various halogenating agents.

Common Reagents and Conditions

Oxidation: : m-chloroperbenzoic acid, Oxone.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Bromine, chlorine in the presence of iron or aluminum chloride.

Major Products Formed

Oxidation: : Oxidized derivatives on the pyrazole or thiophene ring.

Reduction: : Benzoyl group reduced to benzyl alcohol.

Substitution: : Various halogenated thiophene products.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibit potent anticancer properties. For instance, derivatives containing sulfonamide moieties have shown promising results in inhibiting various cancer cell lines, including hepatocellular carcinoma. A study demonstrated that certain sulfonamide derivatives were more effective than methotrexate, a standard chemotherapy drug, with selectivity index values significantly higher than 4.14 .

2. Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes relevant to metabolic disorders. For example, it has been associated with the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in the metabolism of glucocorticoids. This inhibition can potentially aid in treating conditions such as type 2 diabetes and obesity .

3. CNS Disorders

There is emerging evidence suggesting that compounds similar to this compound may also have applications in treating central nervous system disorders, including mild cognitive impairment and Alzheimer's disease. The mechanism involves modulation of neuroinflammatory pathways and enhancement of neuronal survival .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HepG2 (Liver Cancer) | 10 | 33.21 |

| Compound B | MCF7 (Breast Cancer) | 15 | 30.49 |

| Methotrexate | HepG2 | 42 | 4.14 |

Note: The values are indicative based on similar compounds; specific data for this compound may vary.

Table 2: Inhibition of Enzymatic Activity

Mecanismo De Acción

The mechanism by which N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects often involves:

Molecular Targets: : Targeting specific enzymes or receptors, inhibiting their activity.

Pathways Involved: : Can interfere with signaling pathways by binding to active sites or allosteric sites on enzymes or receptors, leading to altered biological activity.

Comparación Con Compuestos Similares

Compared to other similar compounds, such as:

N-(4-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

N-(4-(1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide: N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits unique properties due to the thiophene ring, which can influence electronic properties and reactivity, making it a valuable compound for further research and applications.

There you have it, a detailed dive into the world of this compound! Quite the mouthful but an incredibly fascinating compound.

Actividad Biológica

N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C22H21N3O3S, with a molecular weight of 439.6 g/mol. Its structure includes a sulfonamide group, which is often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies indicate that compounds containing thiophene and pyrazole moieties exhibit significant anticancer properties. The compound's structure suggests it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Effects :

- The sulfonamide group may contribute to anti-inflammatory actions by inhibiting cyclooxygenase (COX) enzymes or other inflammatory pathways.

-

Antimicrobial Properties :

- Thiophene derivatives have been reported to possess antimicrobial activity against various pathogens, which could extend to this compound.

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Key Enzymes : The compound may act as an inhibitor for specific enzymes involved in tumor growth and inflammation.

- Modulation of Signal Transduction Pathways : It is hypothesized that the compound could modulate pathways such as NF-kB or MAPK, which are crucial in cancer progression and inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antimicrobial | Effective against Gram-positive bacteria |

Detailed Research Findings

- Anticancer Studies :

- Inflammation Models :

- Antimicrobial Testing :

Propiedades

IUPAC Name |

N-[4-(2-benzoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S2/c1-2-30(27,28)24-18-12-10-16(11-13-18)19-15-20(21-9-6-14-29-21)25(23-19)22(26)17-7-4-3-5-8-17/h3-14,20,24H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJUIFFZHFHHMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.